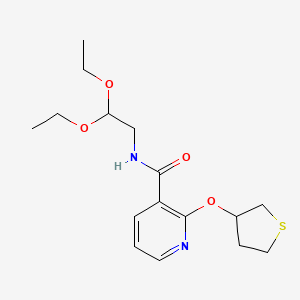

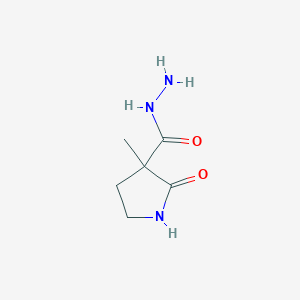

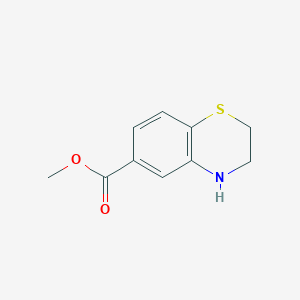

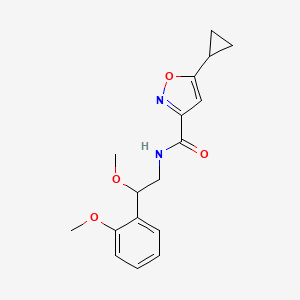

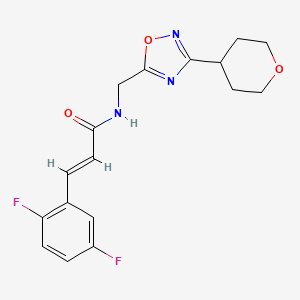

![molecular formula C14H16N2O4 B2926527 1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 1421515-92-5](/img/structure/B2926527.png)

1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

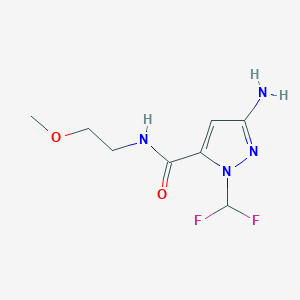

The compound “1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s possible that it could undergo reactions typical of other azetidines and aromatic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

This compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The synthesized molecules were studied to assess their possible therapeutic effect on Alzheimer’s disease .

Antibacterial Agents

The compound has been synthesized as a potent antibacterial agent . The synthesized derivatives were screened for their antibacterial potential . This molecule was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .

Enzyme Inhibitors

The compound has been synthesized as a moderate enzyme inhibitor . The synthesized derivatives were screened for their inhibitory activity against the lipoxygenase enzyme .

Anticonvulsant Activity

The compound has been involved in the synthesis of new amino amides and amino esters, which were isolated as hydrochlorides . These new compounds were studied for their anticonvulsant activity .

Antiviral Medications

Sulfonamides, which have a similar structure to this compound, are widely used in antiviral medications .

Antimigraine Medications

Sulfonamides, which have a similar structure to this compound, are also used in antimigraine medications .

Mécanisme D'action

Target of Action

The compound “1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE” primarily targets the cholinesterase enzyme . Cholinesterase is a key enzyme involved in the regulation of the neurotransmitter acetylcholine, which plays a crucial role in memory and cognition. Inhibition of this enzyme is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can help to mitigate the cognitive decline associated with Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase . By inhibiting cholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This can enhance neuronal communication and potentially improve cognitive function in Alzheimer’s disease .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of cholinesterase, leading to increased levels of acetylcholine . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)16-7-10(8-16)14(18)15-11-2-3-12-13(6-11)20-5-4-19-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNJPLAZHJLHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide](/img/structure/B2926444.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)

![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)